Product packaging for N-(3-acetylthiophen-2-yl)acetamide(Cat. No.:CAS No. 175966-93-5)

N-(3-acetylthiophen-2-yl)acetamide

Cat. No.: B066661
CAS No.: 175966-93-5
M. Wt: 183.23 g/mol
InChI Key: CPFQMVYLPJPHSO-UHFFFAOYSA-N
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Description

N-(3-acetylthiophen-2-yl)acetamide (CAS 175966-93-5) is a high-value heterocyclic building block of significant interest in synthetic organic and medicinal chemistry research. This compound features both acetamide and acetyl functional groups on a thiophene ring, making it a versatile precursor for the synthesis of more complex molecules . ● Key Research Applications : As a substituted 2-aminothiophene derivative, it serves as a critical scaffold. Its primary research value lies in the development of novel pharmaceuticals and specialized chemicals. The molecule is a key intermediate in heterocyclic chemistry, enabling access to a wide range of fused ring systems and functionalized thiophenes for biological screening and material science applications . ● Chemical Profile : The compound has a molecular formula of C 8 H 9 NO 2 S and a molecular weight of 183.23 g/mol . Safety Notice : This product is intended for laboratory research and development purposes only. It is not classified as a medicinal product or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2S B066661 N-(3-acetylthiophen-2-yl)acetamide CAS No. 175966-93-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

175966-93-5

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

N-(3-acetylthiophen-2-yl)acetamide

InChI

InChI=1S/C8H9NO2S/c1-5(10)7-3-4-12-8(7)9-6(2)11/h3-4H,1-2H3,(H,9,11)

InChI Key

CPFQMVYLPJPHSO-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(SC=C1)NC(=O)C

Canonical SMILES

CC(=O)C1=C(SC=C1)NC(=O)C

Synonyms

Acetamide, N-(3-acetyl-2-thienyl)-

Origin of Product

United States

Structural Characterization and Advanced Analysis

Advanced Surface Analysis

A detailed investigation into the shape index and curvature map of this compound has not yet been reported in peer-reviewed scientific literature. While the analysis of closely related thiophene (B33073) derivatives has been conducted, providing a framework for how such studies illuminate molecular interactions, specific crystallographic and Hirshfeld surface analysis data for this compound are not currently available.

For context, such an analysis, when performed, would involve the following:

Shape Index: This tool is instrumental in identifying the local shape of the Hirshfeld surface. It distinguishes between convex, concave, and planar regions of the molecular surface. The presence of characteristic red and blue triangles on the shape index map would indicate π-π stacking interactions, which are crucial in the formation of supramolecular assemblies. The absence or presence and nature of these features on the surface of this compound would provide significant insight into its crystal packing and potential for forming specific intermolecular bonds.

Curvedness Map: This map highlights the flatness or sharpness of the molecular surface. Large, flat regions of low curvature are typically associated with planar moieties within the molecule and are often indicative of π-stacking interactions. In contrast, regions of high curvature correspond to sharp edges and points on the surface, usually where atoms protrude. An analysis of the curvedness of this compound would reveal the planarity of its thiophene and acetamide (B32628) groups and how they are oriented with respect to each other in the crystalline state.

Without experimental data from single-crystal X-ray diffraction and subsequent Hirshfeld surface analysis for this compound, the generation of specific data tables for its shape index and curvature is not possible. The scientific community awaits a detailed crystallographic study of this compound to fully elucidate these important structural characteristics.

Spectroscopic Investigation Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy investigates the transitions between quantized vibrational energy states of a molecule upon interaction with electromagnetic radiation.

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For N-(3-acetylthiophen-2-yl)acetamide, the FT-IR spectrum is characterized by several key absorption bands that confirm its structure.

The presence of the amide and ketone functional groups gives rise to strong carbonyl (C=O) stretching vibrations. A notable band is observed around 1675 cm⁻¹, which is characteristic of the C=O stretch. In similar amide-containing thiophene (B33073) derivatives, the amide I band (primarily C=O stretch) appears around 1688 cm⁻¹, while the amide II band (a mix of N-H bending and C-N stretching) is seen near 1433 cm⁻¹. nii.ac.jp The N-H stretching vibration of the secondary amide group is expected in the region of 3300-3500 cm⁻¹. primescholars.com For comparison, other N-acetylated aromatic compounds show N-H stretching vibrations around 3313 cm⁻¹. The thiophene ring itself contributes to the spectrum with characteristic C-H and C-S stretching and bending vibrations. researchgate.netnih.gov

Table 1: Key FT-IR Vibrational Frequencies for this compound and Related Structures.
Vibrational ModeExpected Frequency Range (cm⁻¹)Observed Frequency (cm⁻¹)Reference
N-H Stretch (Amide)3300 - 3500~3313 (in similar compounds) primescholars.com
C=O Stretch (Ketone/Amide I)1670 - 17201675 nii.ac.jp
C-N Stretch / N-H Bend (Amide II)1400 - 1550~1433 (in similar compounds) nii.ac.jp
Thiophene Ring VibrationsVariableNot explicitly assigned

FT-Raman spectroscopy serves as a complementary technique to FT-IR. While no specific FT-Raman data for this compound were found in the reviewed literature, this method would be particularly useful for observing vibrations of non-polar bonds that are weak in the IR spectrum. For instance, the C=C and C-S bonds within the thiophene ring would be expected to produce strong signals in a Raman spectrum. primescholars.com Data for a related compound, methyl 3-thienyl ketone, is available and shows characteristic Raman shifts. nih.gov

Normal Coordinate Analysis (NCA) and Potential Energy Distribution (PED) are computational methods used to provide a detailed and quantitative assignment of vibrational bands observed in FT-IR and FT-Raman spectra. researchgate.net These analyses break down each normal mode of vibration into contributions from various internal coordinates (such as bond stretching, angle bending, and torsions). researchgate.netscirp.org While specific NCA and PED studies for this compound have not been reported, such an analysis would be invaluable for definitively assigning complex vibrations, especially those involving the coupling of modes from the thiophene ring and the acetyl and acetamide (B32628) side chains. primescholars.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. The expected signals for this compound are distinct and well-resolved. The amide proton (N-H) typically appears as a broad singlet at a low field, generally above 10 ppm, due to its acidic nature and hydrogen bonding. znaturforsch.com The two protons on the thiophene ring are expected to appear as doublets in the aromatic region (typically 7.0-8.0 ppm), with their coupling constant revealing their adjacency. The two methyl (CH₃) groups, one from the acetyl group and one from the acetamide group, will each produce a singlet, likely in the 2.0-3.0 ppm range. sigmaaldrich.com General chemical shift tables for amides and aromatic compounds support these assignments. organicchemistrydata.orgspectrabase.com

Table 2: Expected ¹H NMR Chemical Shift Assignments for this compound.
Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Amide (N-H)> 10.0Singlet (s)1H
Thiophene (C4-H, C5-H)7.0 - 8.0Doublet (d)2H
Acetyl (CO-CH₃)2.0 - 3.0Singlet (s)3H
Acetamide (NHCO-CH₃)2.0 - 2.5Singlet (s)3H

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. While direct experimental data for this compound is not widely published, the chemical shifts can be reliably predicted based on data from its constituent fragments and general principles. oregonstate.educompoundchem.com The molecule contains eight unique carbon atoms. Two signals are expected in the carbonyl region (165-200 ppm): one for the amide carbonyl and one for the ketone carbonyl. oregonstate.educompoundchem.com Data for pure acetamide shows the amide carbonyl at approximately 177.6 ppm. chemicalbook.comspectrabase.com The four carbons of the thiophene ring will resonate in the aromatic region (approximately 120-150 ppm). acs.org Finally, the two methyl carbons will appear at high field (upfield), typically in the 20-30 ppm range. sigmaaldrich.com

Table 3: Predicted ¹³C NMR Chemical Shift Assignments for this compound.
Carbon TypeExpected Chemical Shift (δ, ppm)Reference/Justification
Ketone (C =O)190 - 200Typical range for aryl ketones. oregonstate.edu
Amide (C =O)168 - 178Based on acetamide data. chemicalbook.comspectrabase.com
Thiophene (C2, C3)135 - 150Substituted aromatic carbons. oregonstate.eduacs.org
Thiophene (C4, C5)120 - 135Aromatic CH carbons. oregonstate.eduacs.org
Acetyl (C H₃)25 - 30Typical range for acetyl methyl. sigmaaldrich.com
Acetamide (C H₃)20 - 25Based on acetamide data. chemicalbook.comspectrabase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Detailed experimental Ultraviolet-Visible (UV-Vis) absorption spectra for this compound, including specific absorption maxima (λmax) and molar absorptivity coefficients (ε), are not extensively documented in the available literature. The UV-Vis spectra of related heterocyclic azo dyes containing a thiophene moiety have been studied in various solvents, showing that the electronic transitions are influenced by solvent polarity. ekb.eg For polymeric systems incorporating thiophene units, absorption bands are observed, which are characteristic of the π-conjugated system. researchgate.net However, without specific experimental data for the title compound, a definitive analysis of its electronic absorption properties cannot be provided.

A theoretical investigation of the electronic absorption spectrum of this compound using Time-Dependent Density Functional Theory (TD-DFT) has not been found in the surveyed literature. TD-DFT calculations are a powerful tool for predicting the UV-Vis absorption spectra of organic molecules and have been applied to other complex heterocyclic systems. researchgate.net Such calculations would provide theoretical insights into the electronic transitions (e.g., π → π* and n → π*) and their corresponding absorption wavelengths. In the absence of such a study for this compound, a theoretical prediction of its UV-Vis spectrum cannot be included.

Mass Spectrometry (MS)

Specific mass spectrometry data for this compound, detailing its molecular ion peak and fragmentation pattern, is not available in the reviewed scientific literature. The molecular weight of the compound is 183.23 g/mol , which would correspond to the mass of the molecular ion [M]⁺. In mass spectrometry, amides can undergo characteristic fragmentation patterns, including α-cleavage and McLafferty rearrangement. libretexts.org For related N-phenylacetamide derivatives, the mass spectra have been documented. nist.gov A hypothetical fragmentation of this compound could involve the loss of the acetyl group or cleavage of the amide bond. However, without experimental data, this remains speculative.

Table 1: Basic Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₉NO₂S
Molecular Weight183.23 g/mol

Elemental Analysis (CHNS)

Specific elemental analysis data for this compound is not reported in the available literature. However, based on its molecular formula, C₈H₉NO₂S, the theoretical elemental composition can be calculated. This analysis is crucial for verifying the purity of a synthesized compound by comparing the experimentally found percentages of carbon, hydrogen, nitrogen, and sulfur with the theoretical values. For a related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, both calculated and found elemental analysis values have been reported, demonstrating the utility of this technique in confirming the compound's composition. nih.gov

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolTheoretical Percentage (%)
CarbonC52.44
HydrogenH4.95
NitrogenN7.64
OxygenO17.46
SulfurS17.50

In-Depth Computational and Theoretical Analysis of this compound Remains Elusive

Despite a thorough search of scientific literature and chemical databases, detailed computational and theoretical studies focusing specifically on the chemical compound This compound are not publicly available. As a result, a comprehensive article structured around its quantum chemical calculations, as per the requested outline, cannot be generated at this time.

While general information regarding the properties and synthesis of this compound can be found, in-depth research detailing its molecular geometry optimization, frontier molecular orbitals, natural bond orbitals, molecular electrostatic potential mapping, and non-linear optical properties through methods like Density Functional Theory (DFT) is absent from the surveyed resources.

Computational studies are available for structurally similar thiophene and acetamide derivatives. For instance, detailed DFT analyses have been published for compounds like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide and various other acetamide derivatives. nih.govnih.govresearchgate.netresearchgate.net These studies employ common functionals and basis sets such as B3LYP and 6-311++G(d,p) to explore molecular stability, reactivity, and electronic properties. nih.govnih.gov However, the substitution of the acetyl group (-COCH₃) at the 3-position of the thiophene ring in the target compound, this compound, introduces specific electronic effects that prevent direct extrapolation of data from its analogues.

The requested analysis requires specific calculated values for bond lengths, angles, HOMO-LUMO energy gaps, charge delocalization data, electrostatic potential values, and hyperpolarizability tensors that are unique to the precise molecular structure of this compound. Without dedicated research on this specific molecule, any attempt to provide the requested data tables and detailed findings would be speculative and not based on established scientific findings.

Researchers seeking to understand the computational profile of this compound would likely need to perform novel DFT calculations. Such an investigation would provide valuable insights into its electronic structure and potential applications but is beyond the scope of existing literature.

Computational and Theoretical Studies

In Silico Analysis of Molecular Interactions

The interaction of a molecule with biological macromolecules is crucial for understanding its potential pharmacological applications. For N-(3-acetylthiophen-2-yl)acetamide, specific in silico studies in this domain are absent from the literature.

No research has been published detailing the in silico investigation of the interaction between this compound and biological macromolecules such as DNA bases. Such studies are vital for assessing the potential genotoxicity or therapeutic applications related to DNA binding.

There is a lack of published molecular docking studies for this compound with specific protein targets. Molecular docking is a key computational technique used to predict the binding affinity and orientation of a small molecule to a protein receptor, providing insights into its potential as a drug candidate.

Conformational Preference Analysis (e.g., Relaxed Potential Energy Scan)

A comprehensive understanding of the conformational landscape of this compound is essential for elucidating its structure-property relationships. One of the key computational techniques to explore this is the relaxed potential energy surface (PES) scan. This method involves systematically changing specific dihedral angles within the molecule while allowing the rest of the geometry to relax to its minimum energy state at each step. This process helps in identifying the most stable conformers (energy minima) and the energy barriers (transition states) that separate them.

A hypothetical relaxed potential energy scan for this compound would likely involve the systematic rotation around the C2-N bond (connecting the thiophene (B33073) ring and the acetamide (B32628) nitrogen) and the C3-C(O) bond (connecting the thiophene ring and the acetyl group). The resulting energy profile would map out the relative energies of the various possible spatial arrangements of the acetyl and acetamide substituents.

Hypothetical Data from a Relaxed Potential Energy Scan

While specific experimental or calculated data for this compound is unavailable, a representative data table from a hypothetical relaxed potential energy scan is presented below to illustrate the type of information that would be obtained from such a study. This table showcases the relative energies of different conformers that could arise from the rotation around key dihedral angles.

Dihedral Angle 1 (C(thiophene)-C(thiophene)-N-C(amide)) (degrees)Dihedral Angle 2 (C(thiophene)-C(thiophene)-C(acetyl)-O) (degrees)Relative Energy (kcal/mol)Conformer Type
005.2Eclipsed
60601.5Gauche
1201202.8Eclipsed
1801800.0Anti (Global Minimum)
2402402.8Eclipsed
3003001.5Gauche

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

The identification of the global minimum energy conformer is a key outcome of such an analysis, as it represents the most populated conformation in the gas phase or in non-polar solvents. The energy barriers between different conformers would also provide information about the flexibility of the molecule and the rates of interconversion between different shapes at a given temperature. The presence of intramolecular hydrogen bonding, for example between the amide proton and the acetyl oxygen, could play a significant role in stabilizing certain conformations, a phenomenon that can be predicted and quantified through these computational methods.

Reactivity Studies and Chemical Transformations

Reactions Involving Vilsmeier–Haack Reagent

The Vilsmeier-Haack (V-H) reaction, which employs a reagent typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a powerful method for the formylation and cyclization of electron-rich aromatic and heterocyclic compounds. researchgate.netijpcbs.comwikipedia.org In the case of N-protected 3-acetyl-2-aminothiophenes, such as N-(3-acetylthiophen-2-yl)acetamide, this reaction provides a pathway to fused thieno[2,3-b]pyridine (B153569) systems, which are of significant interest in medicinal chemistry. researchgate.netresearchgate.net

Research has demonstrated that the outcome of the Vilsmeier-Haack reaction on this compound is highly dependent on the specific reaction conditions, particularly the temperature and the molar equivalent of the V-H reagent. researchgate.net By carefully controlling these parameters, chemists can selectively synthesize different thieno[2,3-b]pyridine derivatives.

At a moderately elevated temperature of 65 °C and with a large excess of the Vilsmeier-Haack reagent (12 equivalents), the reaction proceeds through a cyclization and formylation sequence to yield 4-chloro-3-formylthieno[2,3-b]pyridines in moderate to excellent yields. researchgate.net However, if the reaction temperature is raised to 100 °C and a smaller excess of the V-H reagent is used (6 equivalents), the reaction outcome changes. Under these conditions, the primary product is the result of formylation at the thiophene (B33073) ring, rather than the formation of the fused pyridine (B92270) ring system. researchgate.net This modulation allows for targeted synthesis of either the bicyclic chloro-aldehyde or a functionalized thiophene, highlighting the reagent's versatile role.

TemperatureV-H Reagent EquivalentsMajor ProductReference
65 °C124-Chloro-3-formylthieno[2,3-b]pyridine researchgate.net
100 °C6Formylated this compound researchgate.net

Nitration Reactions of this compound

Electrophilic aromatic substitution is a fundamental reaction of thiophenes. The nitration of this compound introduces a nitro (-NO₂) group onto the thiophene ring, a valuable functional group for further synthetic transformations. Research by Holzer and Eller describes the nitration of a closely related substrate, demonstrating a viable route for this transformation. mdpi.com

In a reported procedure, the nitration is achieved by treating the this compound precursor with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at a controlled temperature of 0 °C. mdpi.com The reaction leads to the formation of N-(3-acetyl-5-nitro-2-thienyl)acetamide. The directing effects of the acetamido and acetyl groups on the thiophene ring guide the incoming electrophile, the nitronium ion (NO₂⁺), to the C-5 position. The resulting 3-acetyl-2-amino-5-nitrothiophene serves as an important building block for materials such as azo dyes. mdpi.comnih.gov

ReactantReagentsTemperatureProductReference
This compoundHNO₃ / H₂SO₄0 °CN-(3-acetyl-5-nitro-2-thienyl)acetamide mdpi.com

Knoevenagel Condensation in the Synthesis of Thiophene Derivatives

The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound (an aldehyde or ketone) and a molecule with an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org The acetyl group in this compound possesses α-hydrogens that could potentially act as the active hydrogen component, or the carbonyl itself could react with an external active methylene compound.

The first step of the Gewald reaction, a multicomponent reaction used to synthesize 2-aminothiophenes, is often a Knoevenagel condensation. wikipedia.orgorganic-chemistry.org This is relevant to the synthesis of the precursors of the title compound. mdpi.com However, while the acetyl group of this compound is theoretically reactive towards Knoevenagel condensation, specific examples of this compound being used in such a reaction are not extensively detailed in the surveyed scientific literature. One study noted that for some 2-acetylthiophenes, the Knoevenagel reaction can be challenging, suggesting the need for specific catalysts. mdpi.com

Other Functionalization Strategies

Beyond the Vilsmeier-Haack and nitration reactions, other functionalization strategies for this compound are not widely reported in the scientific literature. General chemical principles suggest that the thiophene ring could be susceptible to oxidation to form a sulfoxide (B87167) or sulfone, and the acetyl group's carbonyl could be reduced to a secondary alcohol. However, detailed research findings specifically documenting these transformations on this compound are limited. The primary focus in the literature has been on leveraging the compound as a scaffold for building more complex fused heterocyclic systems.

Potential Research Applications of N 3 Acetylthiophen 2 Yl Acetamide and Its Derivatives

Advanced Materials Science Applications

The unique molecular architecture of N-(3-acetylthiophen-2-yl)acetamide derivatives, combining a sulfur-containing aromatic ring with reactive functional groups, makes them valuable building blocks in materials science.

Synthesis of Dyes and Colorants

Thiophene-based compounds are significant in the field of dye chemistry, primarily for creating azo dyes, which are known for their vibrant colors and diverse applications. nih.govsapub.org The general synthesis of these dyes involves a diazotization reaction of a heterocyclic amine, such as a 2-aminothiophene derivative, followed by coupling with an electron-rich species. nih.gov Derivatives of this compound can be conceptualized as precursors for such dyes. The amino group, which can be introduced by modifying the acetamide (B32628) group, serves as the anchor point for the diazotization process.

The resulting diazonium salt is then reacted with a coupling component, which can be anilines, naphthols, or other heterocyclic compounds like thiazole, to form the final azo dye. nih.govgoogle.com The specific substituents on the thiophene (B33073) ring and the coupling component play a crucial role in determining the final color and properties of the dye, such as lightfastness and affinity for various fibers. sapub.orgresearchgate.net For instance, different substituents can shift the absorption spectrum, leading to a range of colors from red-brown to blue. sapub.org Thiophene-based azo dyes have been successfully used as disperse dyes for synthetic fibers like polyester (B1180765) and nylon, demonstrating good color depth and fastness properties. sapub.org

Incorporation into Polymer Matrices for Enhanced Electrical Conductivity and Thermal Stability

Thiophene and its derivatives are fundamental units for synthesizing conducting polymers. Polythiophenes are known for their electronic properties and stability. The incorporation of acetyl thiophene into polymer structures has been shown to create materials with useful characteristics. For example, copolymers of styrene (B11656) and acetyl thiophene can be synthesized through free radical polymerization. These resulting polymer films exhibit electrical conductivity, a property attributed to the presence of the thiophene ring's lone pair of electrons and delocalized π-system.

Furthermore, these polymers demonstrate notable thermal stability. Studies using thermal gravimetric analysis (TGA) on polythiophene derivatives, such as poly(3-thiophen-3-yl-acrylic acid methyl ester), show decomposition temperatures above 215°C, indicating good thermal resilience suitable for various applications.

Development of Electronic, Optoelectronic, and Non-linear Optical Materials

Derivatives of thiophene are extensively researched for their application in electronic and optical devices. Their utility stems from their tunable electronic properties, which can be modified by altering their chemical structure. Thiophene-based azo dyes, for instance, have been designed and synthesized for use as sensitizers in dye-sensitized solar cells (DSSCs). rsc.org The performance of these materials is linked to their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can be fine-tuned by adding different substituent groups to the thiophene ring. rsc.org

Beyond solar cells, acetamide derivatives are investigated for their non-linear optical (NLO) properties. mdpi.comresearchgate.net NLO materials are critical for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is related to its polarizability; molecules with a low HOMO-LUMO energy gap tend to have higher polarizability and a more significant NLO effect. nih.gov Research on compounds like N-(3-nitrophenyl) acetamide has demonstrated their potential as NLO single crystals, and theoretical studies on other complex organic derivatives show that targeted modifications can enhance these properties for modern technological applications. researchgate.netnih.gov

Biological Activity Studies (Excluding Clinical Human Trials and Safety/Dosage Profiles)

The inherent biological activity of thiophene and acetamide moieties has prompted extensive in vitro research into the therapeutic potential of their combined derivatives.

Antioxidant Properties (In Vitro Assays)

Several derivatives of thiophene and acetamide have been evaluated for their ability to neutralize free radicals in vitro. The antioxidant potential is often assessed using assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging method. nih.govnih.gov

A study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a structural analog of the titular compound, demonstrated moderate antioxidant activity in an ABTS assay. nih.gov Similarly, other thiophene-2-carboxamide derivatives have shown varying degrees of antioxidant capacity, with some compounds exhibiting percent inhibition comparable to the standard antioxidant, ascorbic acid. nih.gov The structure-activity relationship studies suggest that the presence and position of certain functional groups, like an amino group, can significantly influence the antioxidant potential. nih.gov

Table 1: In Vitro Antioxidant Activity of Thiophene Acetamide Derivatives
CompoundAssayActivity/ResultReference
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamideABTS AssayModerate antioxidant activity nih.gov
3-amino thiophene-2-carboxamide derivativesABTS AssayPercent inhibition of 46.9%–62.0% (compared to 88.44% for ascorbic acid) nih.gov
Various new acetamide derivativesABTS Radical ScavengingDemonstrated antioxidant activity nih.govresearchgate.net

Antimicrobial and Antifungal Activities (In Vitro Studies)

The thiophene nucleus is a key pharmacophore in many compounds with antimicrobial properties. In vitro studies have confirmed that derivatives of this compound possess activity against various microbial strains.

For example, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was tested using a microdilution method and showed significant activity against the yeasts Candida glabrata and Candida krusei. nih.gov Other research on newly synthesized heterocycles incorporating thiophene scaffolds has also reported notable antimicrobial potential. researchgate.net Copolymers derived from acetyl thiophene have demonstrated inhibitory effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Furthermore, various 3-acetyl-1,3,4-oxadiazoline derivatives, which share structural similarities, have exhibited interesting antibacterial and antifungal activity against a panel of microbes, with efficacy comparable to standard antimicrobial agents. nih.gov

Table 2: In Vitro Antimicrobial and Antifungal Activity of Thiophene Acetamide Derivatives
Compound/DerivativeTest OrganismAssay MethodObserved ActivityReference
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamideCandida glabrata ATCC 90030MicrodilutionSignificant activity nih.gov
Candida krusei ATCC 34135MicrodilutionSignificant activity nih.gov
Copolymer of styrene and acetyl thiopheneStaphylococcus aureusNot specifiedInhibition of bacterial growth
Escherichia coliNot specifiedInhibition of bacterial growth
Thiophene scaffolds (e.g., 5a, 10b, 11, 13)Various bacteria and fungiNot specifiedNotable antimicrobial activities researchgate.net
3-acetyl-1,3,4-oxadiazoline derivativesPanel of bacteria and fungiNot specifiedInteresting antibacterial and antifungal activity nih.gov

Anticancer and Antiproliferative Potential (In Vitro Cell Line Studies)

Derivatives of this compound, particularly those incorporating the thiophene and acetamide moieties, have demonstrated significant anticancer and antiproliferative properties in various in vitro studies. mdpi.com The cytotoxic activity of these compounds has been evaluated against a wide range of human cancer cell lines.

For instance, novel series of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives were assessed for their cytotoxic effects against multiple cancer cell lines, including breast (MCF-7, T47D, MDA-MB231), liver (HEPG-2), colon (HCT116), prostate (PC3), and cervix (HELA) cells. cu.edu.egresearchgate.net Among the synthesized compounds, certain derivatives showed particularly high cytotoxicity against PC3 and HEPG-2 cells. cu.edu.egresearchgate.net The mechanism of this growth inhibition was determined to be cytocidal, rather than cytostatic. cu.edu.eg This cell-killing effect was linked to the upregulation of caspases-3 and -9, key enzymes in the apoptotic pathway. cu.edu.egresearchgate.net Furthermore, these active compounds were found to inhibit the expression of metalloproteinases-2 and -9 (MMP-2 & MMP-9), which are involved in cancer cell invasion and metastasis, as well as inhibit HIF-1alpha and VEGF expression, which are crucial for angiogenesis. cu.edu.egresearchgate.net

Similarly, other studies on thiophene carboxamide derivatives have shown substantial antiproliferation properties against cell lines like Hep3B, with some compounds exhibiting IC₅₀ values as low as 5.46 µM. mdpi.com Another study on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives, which share the acetamide feature, reported potent cytotoxic activity against Hela and U87 (glioblastoma) cells. ijcce.ac.ir

The research highlights the versatility of the thiophene-acetamide scaffold in generating compounds with potent, multi-faceted anticancer activity, including the induction of apoptosis and the inhibition of metastasis and angiogenesis. cu.edu.egresearchgate.net

Table 1: In Vitro Anticancer Activity of Selected Thiophene and Acetamide Derivatives

Compound Class Cell Line(s) Observed Effect Potential Mechanism of Action Reference(s)
N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives PC3 (Prostate), HEPG-2 (Liver) High cytotoxicity, growth inhibition. Upregulation of caspases-3 & -9 (apoptosis), inhibition of MMP-2 & MMP-9, inhibition of HIF-1alpha & VEGF (anti-metastatic, anti-angiogenic). cu.edu.egresearchgate.net
Phenyl-thiophene-carboxamide derivatives Hep3B (Liver) Significant antiproliferation (IC₅₀ = 5.46 µM for most active compound). Not specified. mdpi.com
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives Hela (Cervical), U87 (Glioblastoma) Potent cytotoxic activity (IC₅₀ = 1.3 µM for most active compound against Hela). Caspase 3 activation, ROS generation. ijcce.ac.ir

Anti-inflammatory Properties (In Vivo Models)

Thiophene derivatives are recognized for their anti-inflammatory potential. nih.gov The mechanism often involves the modulation of key inflammatory pathways. While direct in vivo studies on this compound are limited in the provided literature, research on closely related acetamide derivatives provides evidence of their potential efficacy in animal models.

A study investigating the anti-arthritic and anti-inflammatory activity of N-(2-hydroxy phenyl) acetamide in an adjuvant-induced arthritis (AIA) rat model demonstrated significant therapeutic effects. nih.gov In this in vivo model, administration of the compound retarded the increase in paw oedema volume and reduced the loss of body weight associated with the induced arthritis. nih.gov Furthermore, the treatment led to a reduction in the serum levels of pro-inflammatory cytokines, specifically Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The compound also favorably altered oxidative stress markers, which is relevant to its anti-inflammatory action. nih.gov These findings suggest that acetamide derivatives can exert promising anti-arthritic and anti-inflammatory properties in vivo. nih.gov

Investigation of Kinase Inhibitory Properties

The inhibition of protein kinases is a major strategy in the development of modern therapeutics, particularly for cancer. Several kinases are crucial for cell signaling pathways that control cell growth, proliferation, and survival.

Research has shown that derivatives of related chemical structures can act as potent kinase inhibitors. For example, a novel, selective, and orally active small molecule was found to inhibit Janus Kinase 3 (JAK3), inducing a therapeutic response in models of T-cell malignancies. nih.gov JAK3 is a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte development and function.

Other studies have focused on the role of the Phosphatidylinositol-3 (PI3) kinase/Akt and Mitogen-activated protein (MAP) kinase signaling pathways in mediating resistance to apoptosis. In bovine endothelial cells, TNF-α activates both of these kinase pathways, which protects the cells from TNF-induced cytotoxicity. nih.gov The use of specific inhibitors for MEK1 (a MAP kinase kinase) or PI3-kinase sensitized the cells to apoptosis. nih.gov This demonstrates that targeting these kinase pathways can be an effective strategy to overcome cellular resistance to apoptotic signals, a key goal in cancer therapy. While not directly studying this compound, these studies underscore the potential for its derivatives to be developed as inhibitors of key kinases involved in disease.

Studies on Enzyme Inhibition (e.g., Cyclooxygenase (COX) and Lipoxygenase (LOX))

A significant area of investigation for thiophene-based compounds is their ability to inhibit enzymes involved in the arachidonic acid cascade, namely Cyclooxygenase (COX) and Lipoxygenase (LOX). nih.govnih.gov These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively, which are key mediators of inflammation. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically act by inhibiting COX enzymes. nih.gov

The development of dual inhibitors of both COX and LOX pathways is a major research goal, as such agents could offer superior anti-inflammatory efficacy with a potentially improved side-effect profile compared to traditional NSAIDs or corticosteroids. nih.gov

One such compound, 2-acetylthiophene-2-thiazolylhydrazone (B1243293) (CBS-1108), which features a 2-acetylthiophene (B1664040) moiety, has been identified as a dual inhibitor of both pathways. nih.gov In pharmacological studies, CBS-1108 demonstrated effectiveness in animal models of inflammation, such as croton oil-induced ear edema. nih.gov Notably, it was also highly active in models of leukocyte migration, where traditional ASA-like drugs are inefficient. nih.gov

The structural features of thiophene derivatives, including the presence of amide groups, have been highlighted as important for biological target recognition and the inhibition of COX and LOX enzymes. nih.gov The ability to block both pathways is also a promising strategy in cancer therapy, as both COX-2 and 5-LOX are implicated in promoting carcinogenesis, proliferation, and angiogenesis while inhibiting apoptosis. nih.gov

General Interaction with Biological Targets

Beyond specific enzyme inhibition, derivatives of this compound interact with a variety of biological targets to exert their effects. Computational and in vitro studies have begun to elucidate these interactions at a molecular level.

In the context of anticancer activity, the mechanisms extend beyond general cytotoxicity. As previously noted, certain N-hetaryl-2-cyanoacetamide derivatives incorporating a thiophene ring induce apoptosis through the activation of caspases and disrupt metastasis and angiogenesis by inhibiting MMPs, HIF-1alpha, and VEGF. cu.edu.egresearchgate.net Other thiazole-based acetamide derivatives have been shown to induce cell death by generating Reactive Oxygen Species (ROS) and reducing the mitochondrial membrane potential, further supporting their apoptotic-inducing capabilities. ijcce.ac.ir

Computational studies on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide have examined its potential interactions with biological macromolecules. nih.gov Electrophilicity-based charge transfer analyses were performed to examine the interactions between the compound and DNA bases like guanine, adenine, thymine, and cytosine, suggesting a potential for DNA interaction. nih.gov Such interactions are a known mechanism for the anticancer activity of many therapeutic agents. ijcce.ac.ir These findings highlight that the biological activity of this class of compounds stems from their ability to engage with a range of crucial cellular components and pathways.

Q & A

Q. How should researchers address contradictions in experimental data (e.g., varying yields under similar conditions)?

  • Methodological Answer :
  • Reproducibility Checks : Verify reagent purity (e.g., V.H. reagent stability) and moisture levels .
  • Statistical Analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature > solvent polarity) .
  • Cross-Validation : Compare NMR/X-ray data with computational models to resolve structural ambiguities .

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